4-[(2-Bromoacetyl)amino]-N-ethylbenzamide is an organic compound with the molecular formula and a molecular weight of 285.14 g/mol. This compound features a bromoacetyl group attached to an amine, specifically an N-ethylbenzamide structure. The presence of the bromoacetyl moiety enhances its reactivity, particularly in biological systems, where it can participate in nucleophilic substitution reactions. The compound is often used in biochemical research, especially in proteomics, due to its ability to modify proteins through covalent bonding to nucleophilic sites.
Common reagents for these reactions include bases like triethylamine for substitution and oxidizing agents such as potassium permanganate for oxidation processes .
The biological activity of 4-[(2-Bromoacetyl)amino]-N-ethylbenzamide is primarily linked to its ability to interact with proteins. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins, which may lead to modifications that alter protein function. This property makes it a valuable tool in biochemical studies, particularly in understanding protein interactions and functions within cellular systems. Research indicates that compounds with similar structures often exhibit significant biological activities, including antimicrobial and anticancer properties .
The synthesis of 4-[(2-Bromoacetyl)amino]-N-ethylbenzamide typically involves the following steps:
This method allows for efficient production of the compound while minimizing side reactions .
4-[(2-Bromoacetyl)amino]-N-ethylbenzamide has several applications, particularly in scientific research:
Studies on 4-[(2-Bromoacetyl)amino]-N-ethylbenzamide focus on its interactions with various biomolecules, particularly proteins. The mechanism of action involves covalent modification of proteins through the bromoacetyl group, which can lead to changes in protein activity or stability. This property has been exploited in various assays to understand protein dynamics and interactions within cells .
Several compounds share structural similarities with 4-[(2-Bromoacetyl)amino]-N-ethylbenzamide. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-[(2-Bromoacetyl)amino]benzamide | Lacks ethyl group | Less hydrophobic, potentially less effective in certain applications |
| 4-[(2-Bromoacetyl)amino]-N-(1-naphthyl)benzamide | Contains naphthyl group | Increased hydrophobicity may enhance binding affinity |
| N-Ethyl-N-(2-bromoacetyl)aniline | Different amine structure | May exhibit distinct biological activities due to structural differences |
The uniqueness of 4-[(2-Bromoacetyl)amino]-N-ethylbenzamide lies in its balance of hydrophobicity and reactivity, making it suitable for various applications in chemical biology and drug development .
Proton Nuclear Magnetic Resonance Analysis
The proton nuclear magnetic resonance characterization of 4-[(2-Bromoacetyl)amino]-N-ethylbenzamide provides comprehensive structural information through distinct chemical shift assignments. The aromatic protons of the benzene ring system appear as characteristic multipiples in the downfield region between 7.2 and 8.0 parts per million [1] [2]. These signals demonstrate the expected pattern for para-disubstituted benzene derivatives, with the electron-withdrawing nature of both substituents contributing to the observed deshielding effects [3] [2].
The amide proton associated with the N-ethyl substituent exhibits a chemical shift in the range of 6.5 to 7.5 parts per million, appearing as a broad signal due to the typical quadrupolar relaxation characteristics of nitrogen-bound protons [1] [2]. The bromoacetyl methylene protons represent a distinctive feature, appearing as a singlet in the region of 4.0 to 4.5 parts per million, with the significant deshielding effect attributed to the electron-withdrawing bromide substitution [3] [4].
The ethyl substituent demonstrates the expected splitting pattern, with the methylene protons appearing as a quartet in the region of 3.2 to 3.5 parts per million due to coupling with the adjacent methyl group. The terminal methyl protons of the ethyl group manifest as a triplet between 1.1 and 1.4 parts per million, with the coupling constant reflecting the three-bond relationship to the methylene protons [5] [2].
Carbon-13 Nuclear Magnetic Resonance Characterization
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information regarding the carbon framework of the compound. The carbonyl carbon of the primary amide group appears in the characteristic region between 165 and 170 parts per million, while the bromoacetyl carbonyl carbon exhibits a chemical shift between 160 and 165 parts per million [3] [1]. This differentiation reflects the distinct electronic environments created by the respective substituent patterns.
The aromatic carbon signals appear in the expected region between 120 and 140 parts per million, with individual assignments dependent upon the specific substitution pattern and electronic effects [1] [2]. The brominated methylene carbon demonstrates a characteristic chemical shift in the range of 29 to 32 parts per million, with the position reflecting the substantial electron-withdrawing influence of the bromide substituent [3] [1].
The ethyl substituent carbons exhibit characteristic chemical shifts, with the methylene carbon appearing between 14 and 35 parts per million and the terminal methyl carbon positioned in the upfield region around 14 to 15 parts per million [5] [2].
Carbonyl Stretching Vibrations
Infrared spectroscopy provides definitive identification of functional groups through characteristic vibrational frequencies. The primary amide carbonyl stretching vibration appears at 1650 to 1680 wavenumbers per centimeter, positioned at the lower end of the typical carbonyl range due to resonance delocalization between the nitrogen lone pair and the carbonyl functionality [6] [7]. This frequency range is consistent with aromatic amide derivatives and reflects the reduced bond order resulting from amide resonance [8] [6].
The bromoacetyl carbonyl demonstrates a higher frequency stretch between 1680 and 1710 wavenumbers per centimeter, reflecting the electron-withdrawing nature of the bromide substituent which reduces resonance stabilization and increases the carbonyl bond strength [6] [7]. This frequency differentiation provides clear distinction between the two carbonyl environments within the molecular structure.
Nitrogen-Hydrogen Stretching and Bending Modes
The nitrogen-hydrogen stretching vibration appears in the broad region between 3200 and 3500 wavenumbers per centimeter, with the exact position dependent upon the extent of hydrogen bonding interactions [6] [9]. Primary amides typically exhibit two nitrogen-hydrogen stretching modes corresponding to symmetric and antisymmetric vibrations, although these may appear as a single broad absorption in solution or solid-state measurements [8] [6].
The amide II band, corresponding to a combination of nitrogen-hydrogen bending and carbon-nitrogen stretching vibrations, appears around 1540 wavenumbers per centimeter and provides additional confirmation of the amide functionality [6] [7]. This absorption represents a characteristic feature of primary and secondary amides and serves as a diagnostic tool for structural identification.
Aromatic System Vibrations
The aromatic carbon-carbon stretching vibrations appear in the region between 1450 and 1600 wavenumbers per centimeter, with multiple bands reflecting the various ring vibrational modes [6] [7]. These absorptions confirm the presence of the benzene ring system and provide information regarding the substitution pattern through the specific frequency distribution and relative intensities.
Molecular Ion and Isotope Pattern
Mass spectrometry provides definitive molecular weight confirmation and structural information through fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 285, corresponding to the monoisotopic molecular weight of the compound [11]. The presence of bromide creates a characteristic isotope pattern with peaks separated by two mass units, reflecting the natural abundance ratio of bromine-79 to bromine-81 isotopes [11].
Characteristic Fragmentation Pathways
The base peak fragmentation typically involves loss of the bromide atom, yielding a fragment at mass-to-charge ratio 206 corresponding to [M-Br]+ [11]. This represents a common fragmentation pathway for brominated organic compounds and provides confirmation of the bromide substitution. Additional significant fragments include the loss of the complete bromoacetyl group, producing a peak at mass-to-charge ratio 164 corresponding to [M-BrCH₂CO]+ [11].
The benzoyl fragment appears at mass-to-charge ratio 105, representing a characteristic aromatic acylium ion [C₆H₅CO]+ that serves as a diagnostic marker for benzamide derivatives [12] [13]. This fragmentation pattern provides structural confirmation and allows for differentiation from other isomeric compounds through the specific fragmentation pathway.
Unit Cell Parameters and Crystal System
Crystallographic analysis of 4-[(2-Bromoacetyl)amino]-N-ethylbenzamide and related benzamide derivatives reveals systematic structural organization patterns. Based on analogous benzamide compounds, the crystal system typically exhibits monoclinic or orthorhombic symmetry with characteristic unit cell parameters [14] [15]. The space group determination follows from systematic absence analysis, with common space groups including P2₁/c, P2₁/n, or Pbca depending upon the specific molecular packing arrangement [16] [15].
The unit cell dimensions reflect the molecular dimensions and packing efficiency, with typical values showing a-axis lengths between 8 and 15 Angstroms, b-axis dimensions of 5 to 10 Angstroms, and c-axis measurements ranging from 20 to 25 Angstroms [16] [17]. The beta angle in monoclinic systems typically ranges from 90 to 120 degrees, reflecting the optimal packing arrangement for the specific molecular geometry [18] [17].
Molecular Geometry and Conformation
The molecular structure demonstrates planarity of the benzamide core with typical bond lengths and angles consistent with aromatic amide systems [18] [19]. The carbon-nitrogen bond length of the amide group exhibits partial double-bond character due to resonance delocalization, with distances typically ranging from 1.32 to 1.38 Angstroms [20] [21]. The carbonyl carbon-oxygen distance reflects the standard double-bond character with lengths around 1.23 to 1.25 Angstroms [20] [21].
The bromoacetyl substituent adopts an extended conformation to minimize steric interactions, with the carbon-bromide bond length exhibiting the characteristic value of approximately 1.94 to 1.98 Angstroms [21] [22]. The dihedral angle between the benzene ring plane and the amide group typically ranges from 5 to 30 degrees, depending upon crystal packing forces and intermolecular interactions [19] [21].
Primary Hydrogen Bonding Patterns
The crystal structure exhibits extensive hydrogen bonding networks characteristic of benzamide derivatives. Primary amide groups form classical nitrogen-hydrogen to oxygen hydrogen bonds with donor-acceptor distances typically ranging from 2.8 to 3.0 Angstroms [23] [24]. These interactions create one-dimensional hydrogen-bonded chains or two-dimensional sheet structures depending upon the specific molecular arrangement [14] [22].
The geometry of hydrogen bonds demonstrates nearly linear arrangements with nitrogen-hydrogen-oxygen angles approaching 180 degrees, indicating optimal orbital overlap and maximum interaction strength [23] [24]. The hydrogen bond lengths fall within the range expected for moderate to strong hydrogen bonding interactions, contributing significantly to the overall crystal stability [22] [25].
Secondary Interactions and Crystal Packing
Aromatic Stacking Interactions
The benzene rings participate in π-π stacking interactions with typical interplanar distances ranging from 3.3 to 3.8 Angstroms [19] [22]. These interactions contribute to the three-dimensional crystal stability and influence the overall packing arrangement. The stacking geometry may be parallel or offset depending upon the optimization of electrostatic and van der Waals interactions [22] [25].
Halogen Bonding Contributions
The bromide substituent participates in weak halogen bonding interactions with electron-rich centers such as carbonyl oxygen atoms or aromatic π-systems. These interactions, while weaker than classical hydrogen bonds, contribute to the overall crystal packing stability and may influence the preferred molecular conformations [26] [22].
Van der Waals Interactions
Weak van der Waals interactions between alkyl substituents and aromatic systems contribute to the crystal packing optimization. The ethyl substituent adopts conformations that maximize favorable interactions while minimizing unfavorable steric contacts [19] [22]. These interactions, while individually weak, collectively contribute significantly to the overall crystal lattice energy [25] [27].
Reversed-Phase Chromatographic Conditions
High-performance liquid chromatography represents the primary analytical method for purity assessment and quantitative determination of 4-[(2-Bromoacetyl)amino]-N-ethylbenzamide. Reversed-phase chromatography utilizing C18 stationary phases provides optimal separation characteristics for this compound class [28] [29]. The stationary phase typically consists of octadecylsilyl-modified silica with particle sizes ranging from 3 to 5 micrometers for analytical applications and 10 to 20 micrometers for preparative separations [30] [29].
The mobile phase composition requires optimization to achieve adequate retention and separation from potential impurities. Typical conditions employ acetonitrile-water mixtures with ratios ranging from 40:60 to 80:20 volume-to-volume, depending upon the specific separation requirements [28] [29]. The addition of 0.1 percent trifluoroacetic acid serves as an ion-pairing agent to improve peak symmetry and enhance retention of basic compounds [30] [31].
Gradient Elution and Method Development
Gradient elution methods provide enhanced separation capabilities for complex mixtures containing the target compound and potential synthetic impurities. Typical gradient programs begin with 30 to 40 percent acetonitrile and increase to 70 to 80 percent over a 15 to 25 minute timeframe [28] [29]. The gradient slope requires optimization to achieve baseline resolution between closely eluting compounds while maintaining reasonable analysis times.
Flow rates typically range from 0.8 to 1.5 milliliters per minute for analytical columns, with scaling factors applied for preparative applications based on the column diameter ratio squared [30] [32]. Detection wavelengths of 254 nanometers provide optimal sensitivity for aromatic amide compounds, although wavelength optimization studies may identify alternative detection wavelengths with enhanced selectivity [29] [33].
Scale-Up Considerations and Column Selection
Preparative purification of 4-[(2-Bromoacetyl)amino]-N-ethylbenzamide requires careful consideration of loading capacity, resolution requirements, and collection efficiency. Semi-preparative columns with internal diameters ranging from 10 to 21.2 millimeters provide appropriate capacity for milligram to gram-scale purifications [30] [34]. The stationary phase particle size typically ranges from 5 to 10 micrometers to balance resolution and pressure drop considerations [30] [32].
Sample loading optimization requires determination of the maximum injectable amount that maintains adequate resolution from impurities. Typical loading levels range from 1 to 10 milligrams per gram of stationary phase, depending upon the separation selectivity and purity requirements [30] [32]. Overloading results in peak distortion and reduced resolution, while underloading decreases throughput efficiency.
Fraction Collection and Purity Assessment
Fraction collection strategies require real-time monitoring of elution profiles to ensure complete recovery of the target compound while excluding impurity-containing fractions. UV detection at multiple wavelengths provides enhanced peak purity assessment through spectral comparison across the peak profile [29] [31]. Fractions demonstrating consistent spectral characteristics indicate high purity, while spectral variations suggest the presence of co-eluting impurities.
Post-collection analysis confirms the purity and identity of collected fractions through analytical high-performance liquid chromatography and spectroscopic methods. Solvent removal typically employs rotary evaporation followed by high-vacuum drying to eliminate residual solvents and achieve pharmaceutical-grade purity levels [35] [34].
Silica Gel Stationary Phases and Mobile Phase Optimization
Thin layer chromatography provides rapid assessment of compound purity and reaction progress during synthetic procedures. Silica gel plates with fluorescence indicators enable visualization under ultraviolet illumination at 254 nanometers [35] . Mobile phase systems typically employ ethyl acetate-hexane mixtures with ratios ranging from 1:3 to 1:1 volume-to-volume, adjusted to achieve retention factor values between 0.2 and 0.6 [35] .
Alternative mobile phase systems utilizing dichloromethane-methanol mixtures provide enhanced separation for polar compounds and enable fine-tuning of retention characteristics [35] . The addition of small amounts of triethylamine may improve peak shape for basic compounds, while acidic additives enhance separation of acidic impurities [35] [34].
Column Chromatography Purification Methods
Flash column chromatography represents an economical method for compound purification on multi-gram scales. Silica gel with particle sizes ranging from 40 to 63 micrometers provides optimal flow characteristics and separation efficiency [34] . Column diameter and length optimization based on the compound loading and separation requirements ensures efficient purification with minimal solvent consumption.
Gradient elution techniques beginning with non-polar solvents and progressing to more polar compositions enable systematic elution of compounds based on polarity differences [34] [37]. Fraction analysis through thin layer chromatography guides collection decisions and ensures optimal recovery of pure target compound while rejecting impurity-containing fractions [37].